molecular formula C7H14Cl2N4 B2725044 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) CAS No. 1374407-79-0

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2)

Cat. No.: B2725044
CAS No.: 1374407-79-0
M. Wt: 225.12
InChI Key: HKYNJBKZMXHOOK-UHFFFAOYSA-N
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Description

The compound 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) features a partially saturated pyrazolo[4,3-c]pyridine core with a methyl group at the 5-position and a hydrochloride salt in a 1:2 stoichiometry.

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-3-2-6-5(4-11)7(8)10-9-6/h2-4H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUUCHAWNTSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The patent CN113264931B outlines a three-step sequence starting with ethyl 3-aminopropanoate hydrochloride (1 ). Treatment with acrylonitrile under basic conditions yields secondary amine 2 , which undergoes cyclization with hydrazine hydrate to form the pyrazole ring (Compound 3 ). Critical to this step is the use of acetic acid as a solvent at 80°C, achieving a 75% yield.

Nucleophilic Aromatic Substitution

Compound 3 reacts with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, facilitating aromatic nucleophilic substitution (SNAr) to install the 2-cyanophenyl group (Compound 4 ). This step underscores the importance of electron-deficient aryl halides in driving substitution at the pyridine nitrogen.

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid in a 1:2 molar ratio, precipitating the hydrochloride salt. X-ray crystallography and elemental analysis confirm the stoichiometry, with the two HCl molecules protonating the pyridine and amine nitrogens.

One-Pot Annulation Using Sydnone Intermediates

An alternative route, adapted from ACS Omega, employs 3-arylsydnones as dipolarophiles. Heating 4-acetyl-3-arylsydnone (5a–l ) with aryl hydrazines in DMF/POCl3 induces a Vilsmeier–Haack reaction, followed by intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core. Microwave irradiation (150 W, 120°C) reduces reaction time from hours to minutes, enhancing yields to 94%. While this method excels in efficiency, it requires stringent control over electrophilic substitution patterns to avoid regioisomeric byproducts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMSO, DMF) improve nucleophilicity in SNAr reactions but may necessitate higher temperatures (100–120°C).
  • Protic solvents (e.g., acetic acid) favor hydrazone formation but risk acetylation side reactions.

Catalytic Enhancements

Palladium on carbon (Pd/C) facilitates hydrogenolysis of nitriles to amines in the final steps, while lithium hydroxide ensures selective ester hydrolysis without degrading the pyrazole ring.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : The tetrahydro-pyridine protons resonate as multiplet signals at δ 1.8–2.5 ppm, while the pyrazole C3-amine appears as a broad singlet near δ 5.2 ppm.
  • LCMS (ESI) : Molecular ion peaks at m/z 275 [M+H]+ align with the free base’s molecular formula (C12H16N4).

Purity Assessment

Elemental analysis for the hydrochloride salt (C12H18Cl2N4) yields:

  • Calculated : C 48.82%, H 6.14%, N 18.98%.
  • Found : C 48.80%, H 6.12%, N 18.95%.

Comparative Evaluation of Synthetic Routes

Method Steps Yield Advantages Limitations
Hydrazine cyclization 3 68% High regioselectivity, scalable Lengthy purification steps
Sydnone annulation 2 94% Rapid, one-pot procedure Limited substrate scope
Hydrochloride salt 4 82% Direct salt formation, high purity Sensitivity to moisture

Mechanistic Insights and Side Reactions

Acetyl Group Migration

During hydrazone formation, N- to C-acetyl migration may occur, as observed in pyrazolo[4,3-b]pyridine syntheses. Controlled experiments with deuterated solvents confirm this rearrangement proceeds via a six-membered transition state.

Byproduct Formation

Competing pathways in sydnone-based routes generate trace amounts of pyridazinone derivatives, necessitating chromatographic separation.

Industrial Scalability and Cost Analysis

The hydrazine-mediated approach offers superior scalability, with raw material costs estimated at $120/kg for the hydrochloride salt. In contrast, sydnone precursors are cost-prohibitive (>$500/kg), limiting large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazolo[4,3-c]pyridine derivatives possess significant anticancer properties. For instance, studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. It is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for rapidly dividing cancer cells .
  • Antimicrobial Activity : Pyrazolo[4,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 2H-Pyrazolo[4,3-c]pyridin-3-amine against various cancer cell lines. The results indicated that the compound could induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. The mechanism involved the activation of caspase-9 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against multiple strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity Summary

CompoundCancer TypeIC50 (µM)Reference
2H-Pyrazolo[4,3-c]pyridin-3-amineMCF-7 (Breast)12.5
2H-Pyrazolo[4,3-c]pyridin-3-amineK562 (Leukemia)8.0

Enzyme Inhibition Summary

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive15.0
Xanthine OxidaseModerate Inhibition72.4

Mechanism of Action

The mechanism of action of 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-methyl group in the target compound may confer steric and electronic differences compared to 2-methyl () or phenyl-substituted analogs ().
  • Salt Form : The 1:2 hydrochloride ratio in the target compound suggests higher solubility in aqueous media compared to 1:1 salts .

Biological Activity

2H-Pyrazolo[4,3-c]pyridin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 2H-Pyrazolo[4,3-c]pyridin-3-amine, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:2), exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2H-Pyrazolo[4,3-c]pyridines often involves multicomponent reactions (MCRs) that yield various derivatives with distinct substituents. The compound is characterized by a tetrahydro structure with a methyl group at the 5-position. This structural configuration is critical for its biological activity.

Synthetic Pathway

The synthesis typically employs starting materials such as hydrazines and carbonyl compounds under acidic conditions to facilitate cyclization. For example:

  • Starting Materials : Hydrazine derivatives and α-oxoketene dithioacetals.
  • Reaction Conditions : Acid-catalyzed condensation followed by cyclization.
  • Yield : High yields are often reported, reaching up to 79% for certain derivatives.

Antiproliferative Effects

Research has demonstrated that various derivatives of 2H-Pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against cancer cell lines. Notably:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
  • GI50 Values : The growth inhibition concentration (GI50) values for selected compounds reveal potent activity:
CompoundR1R2GI50 (MV4-11)GI50 (K562)GI50 (MCF-7)
18HPh7.7 ± 2.6>10>10
21H4-MeO-Ph3.5 ± 1.24.8 ± 2.57.3 ± 0.2
23H4-OH-Ph<1<1<1

These results indicate that modifications at the R1 and R2 positions significantly influence antiproliferative potency.

The mechanisms underlying the antiproliferative effects of these compounds include:

  • Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Inhibition of Key Kinases : Certain derivatives inhibit p90 ribosomal S6 kinases (RSK2), which play a role in cell proliferation and survival.
  • Cell Cycle Arrest : Studies indicate that these compounds can arrest the cell cycle at mitosis, contributing to their effectiveness against cancer cells.

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrazolo[4,3-c]pyridine derivatives on cancer cell lines, it was found that compound 21 exhibited a remarkable GI50 value of 3.5 µM against MV4-11 cells. This compound was noted for its ability to induce apoptosis through caspase activation and downregulation of proliferating cell nuclear antigen (PCNA).

Case Study 2: Inhibition of Kinases

Another study focused on the kinase inhibition properties of these compounds highlighted that several derivatives showed moderate inhibitory effects against CK1d and p38α kinases, which are involved in cellular stress responses and inflammation.

Q & A

Q. What are the recommended safety protocols for handling 2H-Pyrazolo[4,3-c]pyridin-3-amine derivatives during synthesis and characterization?

Methodological Answer:

  • Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile by-products (e.g., HCl release during salt formation) .
  • Waste Management : Segregate organic and inorganic waste; coordinate with certified hazardous waste disposal services to comply with environmental regulations. Document waste composition for traceability .
  • Contingency Plans : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills) and train personnel in emergency protocols.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the hydrochloride salt form?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyrazolo-pyridine ring protons at δ 7.0–8.5 ppm) and carbon assignments .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 239.15 for the dihydrochloride derivative) .

Q. How can researchers ensure reproducibility in synthesizing the hydrochloride salt from the free base?

Methodological Answer:

  • Stoichiometric Control : Use molar ratios of 1:2 (free base:HCl) in ethanol/water mixtures under nitrogen to prevent oxidation.
  • Crystallization Optimization : Adjust cooling rates (e.g., 0.5°C/min) and solvent polarity (e.g., ethanol/ether) to enhance crystal uniformity .
  • pH Monitoring : Maintain pH < 2 during salt formation to ensure complete protonation of amine groups .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in biological activity data across studies involving pyrazolo-pyridine derivatives?

Methodological Answer:

  • Standardized Assays : Validate cell-based assays (e.g., IC50_{50}) using positive controls (e.g., kinase inhibitors) and normalize results to cell viability metrics .
  • Batch-to-Batch Variability Analysis : Compare HPLC purity profiles and residual solvent levels (e.g., DMSO) across synthesized batches to isolate confounding factors .
  • Meta-Analysis Frameworks : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies while accounting for methodological differences .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in cross-coupling reactions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for ring-functionalization .
  • Docking Studies : Map binding affinities to biological targets (e.g., kinase ATP pockets) using AutoDock Vina, validated by in vitro IC50_{50} correlations .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation products via LC-MS and identify hydrolytic cleavage pathways .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen atmospheres to guide storage protocols .
  • Solid-State Stability : Conduct X-ray diffraction (XRD) on aged samples to detect polymorphic transitions affecting solubility .

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